![molecular formula C11H13F3O2 B14476550 [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene CAS No. 71412-85-6](/img/structure/B14476550.png)
[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene: is an organic compound with the molecular formula C11H13F3O2 It is characterized by the presence of an ethoxy group, a trifluoroethoxy group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene typically involves the reaction of benzyl chloride with ethoxy(2,2,2-trifluoroethoxy)methanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Scientific Research Applications
Chemistry: [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity for target proteins and enzymes, resulting in enhanced biological activity.
Comparison with Similar Compounds
- [Methoxy(2,2,2-trifluoroethoxy)methyl]benzene
- [Ethoxy(2,2,2-difluoroethoxy)methyl]benzene
- [Ethoxy(2,2,2-trifluoroethoxy)ethyl]benzene
Comparison:
- [Methoxy(2,2,2-trifluoroethoxy)methyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group. This can result in different chemical reactivity and biological activity.
- [Ethoxy(2,2,2-difluoroethoxy)methyl]benzene: Contains a difluoroethoxy group instead of a trifluoroethoxy group. The presence of one less fluorine atom can affect the compound’s stability and reactivity.
- [Ethoxy(2,2,2-trifluoroethoxy)ethyl]benzene: Similar structure but with an ethyl group instead of a methyl group. This can influence the compound’s physical properties and interactions with biological targets.
Properties
CAS No. |
71412-85-6 |
|---|---|
Molecular Formula |
C11H13F3O2 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
[ethoxy(2,2,2-trifluoroethoxy)methyl]benzene |
InChI |
InChI=1S/C11H13F3O2/c1-2-15-10(16-8-11(12,13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
OTMAUYWIFAODMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


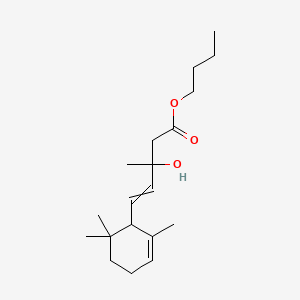
![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)

![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)

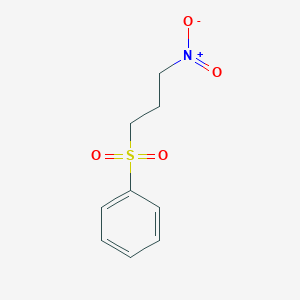
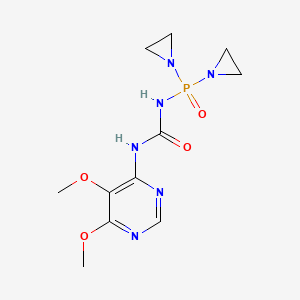
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
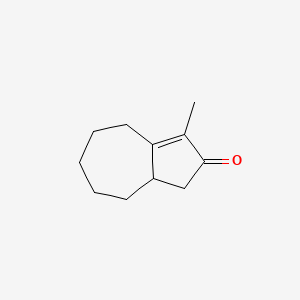
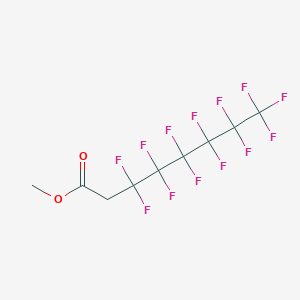
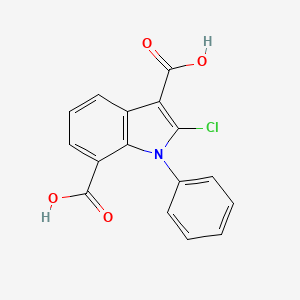
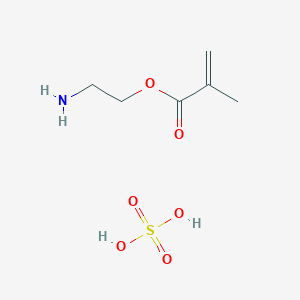
![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)
